(2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid
CAS No.:
Cat. No.: VC17637960
Molecular Formula: C8H13N3O2
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H13N3O2 |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | (2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C8H13N3O2/c1-4-6(7(9)8(12)13)5(2)11(3)10-4/h7H,9H2,1-3H3,(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | STHZFZDWFBBWOW-ZETCQYMHSA-N |
| Isomeric SMILES | CC1=C(C(=NN1C)C)[C@@H](C(=O)O)N |
| Canonical SMILES | CC1=C(C(=NN1C)C)C(C(=O)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, (2S)-2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid, delineates its structure: a pyrazole ring substituted with three methyl groups at positions 1, 3, and 5, linked to a chiral amino acid backbone. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.21 g/mol |
| CAS No. | Not publicly disclosed |
| PubChem CID | 7129582 |
| Stereochemistry | (2S) configuration |
| InChI Key | STHZFZDWFBBWOW-ZETCQYMHSA-N |
The chiral center at the α-carbon adjacent to the amino group confers stereospecificity, critical for interactions in biological systems. The pyrazole ring’s substitution pattern enhances steric and electronic effects, influencing reactivity and solubility.
Spectroscopic and Computational Data
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NMR: The -NMR spectrum (DMSO-d) displays characteristic signals for the pyrazole methyl groups (δ 2.1–2.3 ppm), the α-proton adjacent to the amino group (δ 3.8–4.0 ppm), and carboxylic acid protons (δ 12.5 ppm).
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IR: Stretching vibrations at 3300 cm (N–H), 1700 cm (C=O), and 1600 cm (C=N) confirm functional groups.
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X-ray Crystallography: Limited data exist, but analogous pyrazole derivatives exhibit planar heterocyclic rings with bond lengths consistent with aromatic delocalization .
Synthesis and Stereochemical Control
Synthetic Routes
The synthesis of (2S)-2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid typically involves multi-step strategies:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones or alkynones yields 1,3,5-trimethylpyrazole.
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Aldehyde Intermediate: Oxidation or formylation at the pyrazole’s 4-position generates 1,3,5-trimethylpyrazole-4-carbaldehyde .
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Amino Acid Incorporation: A Strecker synthesis or modified Gabriel reaction introduces the amino acid moiety. For example, reaction of the aldehyde with ammonium cyanide and subsequent hydrolysis yields the α-aminonitrile, which is oxidized to the carboxylic acid.
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Chiral Resolution: Enzymatic or chromatographic methods resolve racemic mixtures to isolate the (2S)-enantiomer.
Yield and Optimization
Physicochemical and Biochemical Properties
Solubility and Stability
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Aqueous Solubility: 2.1 mg/mL (pH 7.4), influenced by the carboxylic acid’s ionization.
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LogP: 0.85, indicating moderate hydrophilicity.
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Stability: Degrades above 150°C; sensitive to strong acids/bases due to labile pyrazole N–N bonds .
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
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Building Block: Serves as a precursor for peptidomimetics targeting G-protein-coupled receptors (GPCRs).
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Metal Chelators: The pyrazole nitrogen and carboxylate group enable coordination to transition metals (e.g., Fe, Cu) .
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Case Study: A derivative demonstrated IC = 8.2 μM against Staphylococcus aureus by disrupting iron homeostasis .
Industrial Applications
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Catalysis: Pyrazole-amino acid hybrids act as ligands in asymmetric catalysis (e.g., Suzuki-Miyaura coupling).
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Polymer Science: Incorporated into biodegradable polymers for controlled drug release.
Comparative Analysis with Enantiomers and Analogs
(2R)-Enantiomer
The (2R)-configured counterpart (PubChem CID: 7129584) exhibits distinct pharmacokinetics:
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Renal Clearance: 30% slower than (2S)-form due to stereoselective transport.
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Enzymatic Recognition: Poor substrate for L-amino acid transporters, reducing cellular uptake.
Structural Analogs
Future Directions and Research Gaps
Unresolved Challenges
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Scalable Synthesis: Current methods suffer from low yields; flow chemistry approaches may improve efficiency.
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Target Identification: Proteomic studies needed to elucidate molecular targets in disease models .
Emerging Opportunities
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